Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a fluoro group, and a hydroxyacetate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-fluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methoxyphenylglyoxylic acid.
Reduction: Formation of 3-fluoro-4-methoxyphenylethanol.
Substitution: Formation of 3-amino-4-methoxyphenyl derivatives.
Scientific Research Applications
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups enhances its ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(3-iodo-4-methoxyphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Additionally, the combination of the fluoro and methoxy groups may result in unique biological activities that are not observed in similar compounds with different halogen substituents.
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11FO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
UXDRAISJKMYUHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.